15-phenylsulfanyl-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione
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Overview
Description
3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothieno derivative with a pyrimidine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothieno and pyrimidoazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.
Benzothieno derivatives: Compounds with a benzothieno ring system are also similar and can exhibit comparable chemical reactivity and biological activity.
Uniqueness
What sets 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione apart is its combination of the benzothieno and pyrimidoazepine frameworks, along with the phenylsulfanyl group.
Properties
Molecular Formula |
C21H20N2O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
15-phenylsulfanyl-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione |
InChI |
InChI=1S/C21H20N2O2S2/c24-18-15(26-13-7-3-1-4-8-13)11-10-14-17-20(27-19(14)18)22-16-9-5-2-6-12-23(16)21(17)25/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChI Key |
BARFVUVDQJJCGT-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)SC5=CC=CC=C5)C(=O)N2CC1 |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)SC5=CC=CC=C5)C(=O)N2CC1 |
Origin of Product |
United States |
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